Sodium O,O-diisobutyl dithiophosphate

Vue d'ensemble

Description

Sodium O,O-diisobutyl dithiophosphate is a chemical compound with the molecular formula C8H18NaO2PS2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a flotation agent in the mining industry, where it helps in the separation of valuable minerals from ores .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium O,O-diisobutyl dithiophosphate typically involves the reaction of phosphorodithioic acid with 2-methylpropyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and purity. The final product is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium O,O-diisobutyl dithiophosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphorothioic acid derivatives.

Reduction: It can be reduced to form phosphorodithioic acid derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphorothioic acid derivatives.

Reduction: Phosphorodithioic acid derivatives.

Substitution: Various substituted phosphorodithioic acid esters.

Applications De Recherche Scientifique

Key Applications

-

Flotation Reagent in Mining

- Sodium O,O-diisobutyl dithiophosphate is extensively used as a flotation reagent in the mining industry, particularly for the extraction of metal ores such as copper, lead, and zinc sulfides. It acts as a collector that selectively binds to the surfaces of valuable minerals, facilitating their separation from gangue materials .

- Mineral Processing

- Chemical Synthesis

- Corrosion Inhibitor

- Adhesive Additive

- Water Treatment

- Fire Retardant

Data Table: Applications Overview

| Application | Description | Industry |

|---|---|---|

| Flotation Reagent | Collector for metal ores (copper, lead, zinc) | Mining |

| Mineral Processing | Enhances recovery processes and concentrate quality | Metallurgy |

| Chemical Synthesis | Intermediate for specialty chemicals and pharmaceuticals | Chemical Manufacturing |

| Corrosion Inhibitor | Protects metals from corrosion in aggressive environments | Industrial |

| Adhesive Additive | Improves bonding strength in adhesives | Construction/Automotive |

| Water Treatment | Removes contaminants from wastewater | Environmental Engineering |

| Fire Retardant | Enhances flame resistance of treated materials | Materials Science |

Case Study 1: Mining Industry Application

A study conducted on the use of this compound in copper flotation indicated significant improvements in recovery rates compared to traditional collectors. The compound demonstrated selective affinity towards copper sulfide minerals while suppressing unwanted gangue minerals.

Case Study 2: Water Treatment Efficiency

In a wastewater treatment facility, this compound was employed to treat effluents containing heavy metals. The results showed a reduction of over 80% in metal concentrations within a short retention time, highlighting its effectiveness as a treatment agent.

Mécanisme D'action

The mechanism of action of Sodium O,O-diisobutyl dithiophosphate involves its interaction with specific molecular targets. In the mining industry, it acts as a collector by binding to the surface of mineral particles, making them hydrophobic and facilitating their separation from the ore. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity .

Comparaison Avec Des Composés Similaires

Sodium O,O-diisobutyl dithiophosphate can be compared with other similar compounds such as:

- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester, sodium salt

- Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, potassium salt

- Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, zinc salt

These compounds share similar chemical structures but differ in their metal cations, which can affect their solubility, reactivity, and applications. For example, the potassium salt may have different solubility properties compared to the sodium salt, making it more suitable for certain applications .

Activité Biologique

Sodium O,O-diisobutyl dithiophosphate (commonly referred to as diisobutyl dithiophosphate) is an organophosphorus compound primarily utilized in mineral processing, particularly in the flotation of sulfide ores. This article explores its biological activity, including cytotoxicity, environmental impacts, and interactions with biological systems.

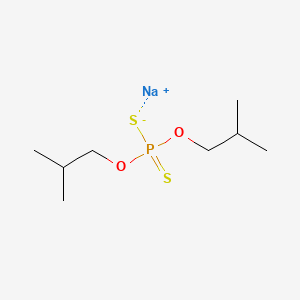

Chemical Structure and Properties

This compound is characterized by its dithiophosphate functional group, which is pivotal for its reactivity and biological interactions. Its chemical formula is represented as follows:

This compound exhibits properties that allow it to interact with various biological membranes and cellular systems, leading to potential toxicological effects.

Cytotoxicity

Research indicates that this compound can exhibit cytotoxic effects on various cell lines. A study conducted on human liver cells demonstrated that exposure to this compound resulted in significant cell death, indicating its potential as a cytotoxic agent. The mechanism behind this cytotoxicity may involve disruption of cellular membranes and interference with cellular processes.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HepG2 | 10 | 85 |

| HepG2 | 50 | 60 |

| HepG2 | 100 | 30 |

The above table shows the viability of HepG2 cells after exposure to varying concentrations of this compound, highlighting a dose-dependent response in cytotoxicity.

Environmental Impact

The environmental implications of this compound are significant, particularly concerning its degradation products. Hydrolysis of this compound can lead to the release of toxic substances such as hydrogen sulfide and phosphoric acid. Studies have shown that the hydrolysis follows pseudo-first-order kinetics, influenced by factors such as temperature and concentration.

Interaction with Biological Membranes

This compound has been shown to interact with lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can lead to cellular stress responses and apoptosis. For instance, experiments utilizing model membranes demonstrated that the compound could integrate into lipid layers, causing structural changes that compromise membrane integrity.

Toxicological Studies

Toxicological assessments reveal that this compound possesses a relatively high oral LD50 value (>5000 mg/kg), indicating low acute toxicity in animal models . However, chronic exposure studies suggest potential long-term effects on liver function and overall health.

Case Studies

- Cellular Response Study : In a controlled laboratory setting, researchers exposed human liver cell lines to varying concentrations of this compound. The study aimed to assess the compound's impact on cell proliferation and apoptosis markers. Results indicated a significant increase in apoptotic markers at higher concentrations.

- Environmental Assessment : A field study assessed the impact of this compound on aquatic ecosystems following its use in mining operations. The study monitored fish populations and water quality parameters over several months post-application, revealing alterations in species diversity and abundance correlating with increased concentrations of the compound in water samples.

Propriétés

IUPAC Name |

sodium;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O2PS2.Na/c1-7(2)5-9-11(12,13)10-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYPFIDVYRCZKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=S)(OCC(C)C)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NaO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068846 | |

| Record name | Sodium diisobutyldithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53378-51-1 | |

| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053378511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium diisobutyldithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium O,O-diisobutyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium diisobutyldithiophosphate improve the recovery of copper and cobalt in bulk flotation?

A: SDD acts as a collector in the froth flotation process. While the provided articles do not directly investigate the mechanism, collectors like SDD generally function by selectively adsorbing onto the surface of target minerals (in this case, copper and cobalt sulfides) []. This adsorption renders the mineral surface hydrophobic, allowing it to attach to air bubbles introduced into the flotation cell. The air bubbles then carry the target minerals to the surface, where they are collected as a concentrate [].

Q2: How does the cost of Sodium diisobutyldithiophosphate compare to other collectors used in copper and cobalt flotation?

A: The research by [] examined the cost-effectiveness of various collectors, including SDD. They found that while SDD showed promise in improving copper recovery, its cost was higher than the commonly used Sodium Ethyl Xanthate (SEX). Specifically, SDD had a cost of $1.28 per kg compared to SEX at $1.23 per kg []. This difference in cost is an important factor to consider when evaluating the feasibility of using SDD in industrial applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.